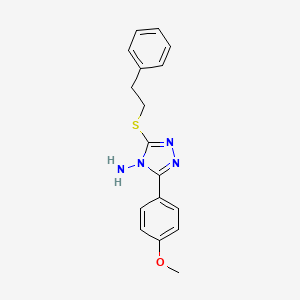
MFCD06009482
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD06009482 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06009482 involves several steps, including the use of specific reagents and catalysts. Common synthetic routes include:
Sol-Gel Process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. It is widely used for the preparation of metal oxides.
Chemical Vapor Deposition (CVD): This process involves the deposition of a solid material from a vapor by a chemical reaction occurring on or near a heated substrate surface.
Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated control systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
MFCD06009482 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include hydrogen, carbon monoxide, and metals.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and halogens under controlled temperature and pressure conditions.
Reduction: Hydrogen, carbon monoxide, and metals in the presence of catalysts.
Substitution: Halogens, acids, and bases under various temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
MFCD06009482 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in synthesis processes.
Biology: Employed in the study of biological processes and as a marker in biochemical assays.
Medicine: Utilized in drug development and as a component in diagnostic tools.
Industry: Applied in the production of advanced materials and as an additive in manufacturing processes .
Mechanism of Action
The mechanism of action of MFCD06009482 involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-phenylethylsulfanyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-22-15-9-7-14(8-10-15)16-19-20-17(21(16)18)23-12-11-13-5-3-2-4-6-13/h2-10H,11-12,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPNXMEINQKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














